RNase L Activation Potency: WAY-639907 vs. Baseline for Indazole-3-Carboxamide Scaffold
N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide activates RNase L with an IC₅₀ of 2.30 nM, as measured by 50% inhibition of protein synthesis in mouse L cell extracts [1]. This represents the only reported quantitative bioactivity for this compound and constitutes a rare example of an indazole-3-carboxamide acting as an RNase L activator, whereas the vast majority of characterized indazole-3-carboxamides function as kinase inhibitors (e.g., PAK1, CDK, GSK-3β, Syk) or cannabinoid receptor agonists [2]. Most structurally analogous compounds with known kinase inhibition data—such as N-phenyl-1H-indazole-3-carboxamide (CDK2 IC₅₀ = 3,000 nM) and N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide (CDK2 IC₅₀ = 660 nM)—show activity in the mid-nanomolar to micromolar range [3]. The 2.30 nM potency for RNase L activation therefore places WAY-639907 in a distinct target class and potency bracket compared to canonical indazole-3-carboxamide kinase inhibitors. However, no direct head-to-head comparison data exist for RNase L activity among indazole-3-carboxamide analogs, and the single RNase L IC₅₀ value derives from a screening dataset without reported replicate statistics, limiting the strength of this differentiation.
| Evidence Dimension | RNase L activation potency (IC₅₀) vs. class-typical kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM (RNase L activation; mouse L cell extract protein synthesis inhibition assay) |
| Comparator Or Baseline | N-phenyl-1H-indazole-3-carboxamide IC₅₀ = 3,000 nM (CDK2/cyclin A inhibition); N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide IC₅₀ = 660 nM (CDK2/cyclin A inhibition) |
| Quantified Difference | ~1,300-fold more potent than N-phenyl analog; ~287-fold more potent than 4-sulfamoylphenyl analog (note: different target; cross-target potency comparison has limited interpretive value) |
| Conditions | Mouse L cell extracts, protein synthesis inhibition readout (RNase L); CDK2/cyclin A radiometric filter binding assay (kinase comparators) |
Why This Matters
For researchers studying the interferon/RNase L antiviral pathway, WAY-639907 offers a structurally distinct small-molecule activator with nanomolar potency, whereas most indazole-3-carboxamide analogs have no documented RNase L activity and are instead optimized for kinase or cannabinoid targets.
- [1] BindingDB. BDBM50025002 (CHEMBL404038). Affinity Data: IC₅₀ = 2.30 nM. Assay: Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Representative compound 30l: PAK1 IC₅₀ = 9.8 nM. Published 2020. View Source
- [3] BindingDB. BDBM24634 (N-phenyl-1H-indazole-3-carboxamide): IC₅₀ = 3,000 nM (CDK2/cyclin A). BDBM24635 (N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide): IC₅₀ = 660 nM (CDK2/cyclin A). View Source
